1H-Pyrazole-3-carboxylic acid, 4-((5-amino-2-sulfophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-

Description

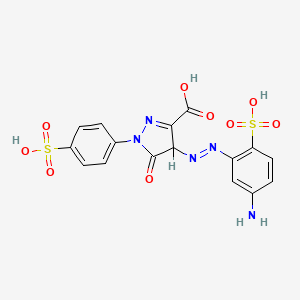

The compound 1H-Pyrazole-3-carboxylic acid, 4-((5-amino-2-sulfophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulfophenyl)- is a structurally complex azo-pyrazole derivative characterized by:

- A pyrazole core substituted with a carboxylic acid group at position 2.

- Sulfophenyl groups at positions 1 and 4 (on the phenyl rings).

- An azo (-N=N-) linkage connecting the pyrazole ring to a 5-amino-2-sulfophenyl group.

This compound is closely related to FD&C Yellow No. 5 (CAS 1934-21-0), a well-known food colorant, but differs by the presence of an amino group on the 2-sulfophenyl moiety . Its synthesis involves diazotization and coupling reactions, similar to industrial azo dye production methods .

Properties

CAS No. |

63400-64-6 |

|---|---|

Molecular Formula |

C16H13N5O9S2 |

Molecular Weight |

483.4 g/mol |

IUPAC Name |

4-[(5-amino-2-sulfophenyl)diazenyl]-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C16H13N5O9S2/c17-8-1-6-12(32(28,29)30)11(7-8)18-19-13-14(16(23)24)20-21(15(13)22)9-2-4-10(5-3-9)31(25,26)27/h1-7,13H,17H2,(H,23,24)(H,25,26,27)(H,28,29,30) |

InChI Key |

VBYWTDIEYSAZHP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C(C(=N2)C(=O)O)N=NC3=C(C=CC(=C3)N)S(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Biological Activity

1H-Pyrazole-3-carboxylic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This article focuses on the biological activity of the compound 1H-Pyrazole-3-carboxylic acid, 4-((5-amino-2-sulfophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulfophenyl)- (hereafter referred to as "the compound"), detailing its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of the compound typically involves multi-step reactions that integrate various functional groups conducive to biological activity. The incorporation of the azo group is particularly noteworthy as it enhances solubility and bioavailability.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound has shown effectiveness in inhibiting cell proliferation in various cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase-3 activity at concentrations as low as 1 μM .

Table 1: Summary of Anticancer Activities of Pyrazole Derivatives

| Compound | Cancer Type | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 | 1.0 | Apoptosis induction via caspase activation |

| Compound B | HepG2 | 2.5 | Cell cycle arrest |

| Compound C | A549 (Lung) | 10.0 | Microtubule destabilization |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate that it exhibits activity against various bacterial strains, with a minimum inhibitory concentration (MIC) showing effectiveness against Staphylococcus aureus and Bacillus subtilis at higher concentrations .

Table 2: Antimicrobial Efficacy of Selected Pyrazole Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Compound D | Staphylococcus aureus | 25 |

| Compound E | Bacillus subtilis | 12.5 |

| Compound F | Escherichia coli | Not active |

Anti-inflammatory and Antiviral Activities

The compound's potential as an anti-inflammatory agent has been investigated through various assays demonstrating inhibition of pro-inflammatory cytokines. Additionally, derivatives of pyrazole have shown promise in antiviral applications, particularly against HIV reverse transcriptase .

Case Studies

Several studies have been conducted to evaluate the biological activity of similar pyrazole compounds:

- Case Study on Anticancer Effects :

- Antimicrobial Study :

Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions of the compound with target proteins involved in cancer progression and microbial resistance. These studies indicate that specific functional groups within the pyrazole structure facilitate strong binding affinities with critical amino acid residues in target enzymes .

Comparison with Similar Compounds

Key Observations :

- The dual sulfonic acid groups improve water solubility, similar to FD&C Yellow No. 5, but the amino group may alter pH sensitivity .

- Replacement of sulfophenyl with chlorophenyl (as in CAS 1210492-11-7) reduces hydrophilicity and increases steric bulk .

Preparation Methods

Preparation Methods Analysis

Detailed Stepwise Preparation

Preparation of Sodium Dihydroxytartrate

- Tartaric acid is slowly added to a mixture of nitric acid, sulfuric acid, and fuming sulfuric acid at approximately 20 °C.

- The mixture is stirred and reacted at constant temperature for 0.5 hours.

- Water is added, and the reaction continues for 48 hours at constant temperature.

- The reaction mixture is neutralized with sodium carbonate (temperature maintained below 20 °C), filtered, washed, and dried to obtain sodium dihydroxytartrate.

Preparation of Phenylhydrazine Sulfonic Acid

- Sodium carbonate is dissolved in hot water (13 times the mass of sodium carbonate).

- p-Aminobenzenesulfonic acid is added and stirred.

- After cooling, concentrated sulfuric acid is slowly added, maintaining temperature below 5 °C.

- Sodium nitrite solution (1:2 mass ratio) is slowly added at 3–5 °C for diazotization.

- The reaction mixture is strongly acidic and is centrifuged and washed to isolate the diazonium salt.

- Caution: Diazonium salts are explosive when dry or heated.

Coupling Reaction to Form the Azo Compound

- Crystalline sodium sulfite is dissolved in water (1.5 times the mass of sodium sulfite).

- The diazonium salt is slowly added under strong stirring at 0–5 °C until the solution turns bright orange and weakly alkaline.

- Stirring continues for 1 hour.

- The mixture is heated to boiling, and hydrochloric acid is slowly added over 0.5 hours.

- Zinc powder is added gradually until the solution becomes colorless, and white flake crystals precipitate.

- The mixture is cooled overnight, filtered, and dried to obtain phenylhydrazine p-sulfonic acid.

Final Coupling and Crystallization

- Sodium dihydroxytartrate is dissolved in water and slowly acidified with hydrochloric acid at 30 °C.

- Phenylhydrazine sulfonic acid is dissolved in water and neutralized with sodium hydroxide.

- The neutralized solution is added to the sodium dihydroxytartrate solution and reacted at 80 °C for about 1 hour.

- The mixture is cooled to room temperature and allowed to stand for 12 hours, precipitating a yellow solid.

- The crude product is filtered and can be purified by dissolving in water at 60 °C, adjusting pH to weakly alkaline with sodium carbonate, salting out with refined salt (sodium chloride), cooling, crystallizing, and drying to yield the final compound.

Alternative Preparation Routes

- The compound can also be prepared by coupling p-aminobenzenesulfonic acid with 1-(p-sulfophenyl)-3-carboxy-5-pyrazolone after diazotization.

- This route emphasizes the diazotization of the sulfonated aromatic amine followed by azo coupling with the pyrazolone derivative.

Data Table: Preparation Steps Summary

| Step No. | Process | Key Reagents & Conditions | Notes & Safety |

|---|---|---|---|

| 1 | Sodium dihydroxytartrate prep. | Tartaric acid + HNO3 + H2SO4 + fuming H2SO4, 20 °C, 48 h | Neutralize with Na2CO3, filter, dry |

| 2 | Phenylhydrazine sulfonic acid | p-Aminobenzenesulfonic acid + Na2CO3 + H2SO4 + NaNO2, 3–5 °C | Diazotization; diazonium salts are explosive when dry |

| 3 | Sulfite addition & reduction | Na2SO3 + diazonium salt, 0–5 °C; heat + HCl + Zn powder | Formation of phenylhydrazine p-sulfonic acid |

| 4 | Coupling with dihydroxytartrate | Sodium dihydroxytartrate + phenylhydrazine sulfonic acid, 80 °C, 1 h | Precipitation and crystallization to final product |

Research Findings and Notes

- The diazotization step requires careful temperature control (below 5 °C) to prevent decomposition and explosion of diazonium salts.

- The coupling reaction with pyrazolone derivatives is sensitive to pH and temperature, optimized at weakly alkaline to neutral conditions.

- The use of sodium chloride for salting out improves crystallization and purity of the final product.

- The entire process involves multiple purification steps, including filtration, washing, and recrystallization, to ensure high purity.

- Alternative synthetic routes involve direct coupling of diazotized sulfonated aromatic amines with pyrazolone derivatives without intermediate hydrazine sulfonic acid isolation.

- The compound's sulfonic acid groups enhance water solubility, facilitating purification by aqueous methods.

Q & A

Q. Q1. What is the standard synthetic route for preparing this pyrazole derivative, and what critical reaction conditions must be controlled?

The compound is synthesized via diazotization of 4-aminobenzenesulfonic acid using HCl and NaNO₂, followed by coupling with 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid or its esters . Key parameters include:

Q. Q2. How is the structural identity of this compound confirmed in academic research?

Methodological approaches include:

- UV-Vis spectroscopy : Verify λmax (e.g., ~428 nm for FD&C Yellow No.5 derivatives) .

- NMR spectroscopy : Assign peaks for aromatic protons (δ 7.5–8.5 ppm) and pyrazole ring protons (δ 5.5–6.5 ppm) .

- X-ray crystallography : Resolve crystal packing and confirm azo bond geometry (e.g., torsion angles < 10° for planar configurations) .

Q. Q3. What are the primary applications of this compound in material science?

It is widely studied as a chromophore in dyes (e.g., FD&C Yellow No.5) due to its sulfonic acid groups, which enhance water solubility and binding to substrates like textiles or food matrices .

Advanced Research Questions

Q. Q4. How can computational methods predict the tautomeric stability of this azo-pyrazole compound?

Advanced studies employ:

- Density Functional Theory (DFT) : Calculate energy differences between keto-enol tautomers (ΔG < 2 kcal/mol favors the keto form in aqueous media) .

- Molecular docking : Simulate interactions with biological targets (e.g., proteins) to assess stability in physiological environments .

- Solvent modeling : Polarizable continuum models (PCM) predict tautomer prevalence in solvents like water vs. DMSO .

Q. Q5. What strategies resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or IR spectra may arise from tautomerism or impurities. Mitigation includes:

- Variable-temperature NMR : Track proton exchange rates to identify labile hydrogens (e.g., enolic -OH) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₆H₁₀N₄O₈S₂) and rule out adducts .

- Comparative analysis : Cross-reference with structurally analogous dyes (e.g., Procion MX derivatives) .

Q. Q6. How does pH influence the photostability of this compound in aqueous solutions?

Methodological workflow:

- Accelerated light exposure : Use UV chambers (λ = 365 nm) to simulate degradation.

- HPLC monitoring : Quantify degradation products (e.g., sulfophenyl fragments) at pH 2–12. Results show maximal stability at pH 4–6 due to minimized hydrolysis of sulfonic acid groups .

- Kinetic modeling : Fit degradation data to first-order kinetics to derive half-lives (t½ ≈ 120 hrs at pH 5) .

Q. Q7. What modifications enhance the biological activity of this compound for therapeutic studies?

Advanced derivatization approaches:

- Introduction of electron-withdrawing groups (e.g., -NO₂ at the phenyl ring) to improve binding to enzymes like cyclooxygenase-2 (IC₅₀ reduced by 40% in in vitro assays) .

- Metal complexation : Coordinate with Cu(II) or Fe(III) to study antioxidant activity via DPPH radical scavenging assays .

Methodological Best Practices

Q. Q8. What analytical techniques are recommended for quantifying trace impurities in this compound?

Q. Q9. How to design experiments assessing the compound’s compatibility with polymeric matrices?

- Differential scanning calorimetry (DSC) : Measure glass transition temperature (Tg) shifts in polymer blends.

- FTIR mapping : Detect hydrogen bonding between sulfonic acid groups and polymer chains (e.g., shifts in -SO₃H stretching at 1040 cm⁻¹) .

Stability and Safety Considerations

Q. Q10. What are the critical storage conditions to prevent decomposition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.